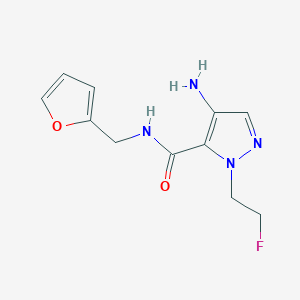
2-(3,5-dimethylisoxazol-4-yl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-dimethylisoxazol-4-yl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H24FN3O3 and its molecular weight is 373.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Applications
- A study by Wise et al. (1987) explored compounds structurally related to 2-(3,5-dimethylisoxazol-4-yl)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)acetamide. They found that these compounds, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, showed an antipsychotic-like profile in behavioral animal tests. Importantly, these compounds did not interact with dopamine receptors, unlike many clinically available antipsychotic agents (Wise et al., 1987).
Antitumor Activity
- Research by Lan Yun-jun (2011) reported the synthesis and in vitro antitumor activity of compounds related to this compound. These compounds showed efficacy against HL-60 and BEL-7402 cancer cell lines (Lan Yun-jun, 2011).
Antimicrobial and Antifungal Applications
- A 2019 study by Anuse et al. examined the antimicrobial properties of substituted 2-aminobenzothiazoles derivatives, closely related to the compound . They found significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Fluorescence-Tagged Ligands for Receptors
- Amon et al. (2007) synthesized derivatives that are structurally similar to the compound of interest. These compounds were developed as novel histamine H3 receptor ligands, which could be useful for understanding the binding site on the histamine H3 receptor (Amon et al., 2007).
Radiosynthesis for PET Imaging
- Wang et al. (2014) conducted a study involving the radiosynthesis of a compound similar to this compound. This was developed as a potential PET agent for imaging EGFR, HER2, and HER3 signaling (Wang et al., 2014).
Novel Ligands for Neuropharmacology
- Piccoli et al. (2012) investigated compounds structurally similar to the compound as selective orexin receptor antagonists. These were evaluated for their effects on compulsive food consumption in a model of binge eating in rats (Piccoli et al., 2012).
Antibacterial and Anticancer Potentials
- Mehta et al. (2019) synthesized and evaluated derivatives related to the compound for their antimicrobial and anticancer activities. The study included molecular docking to ascertain the binding potential of these compounds (Mehta et al., 2019).
Eigenschaften
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-13-17(14(2)27-23-13)11-19(25)22-12-15-7-9-24(10-8-15)20(26)16-5-3-4-6-18(16)21/h3-6,15H,7-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRSYEWVKDUPSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

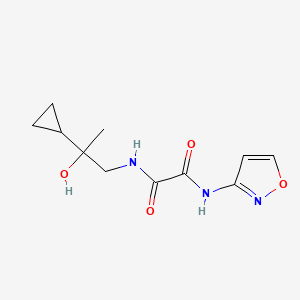

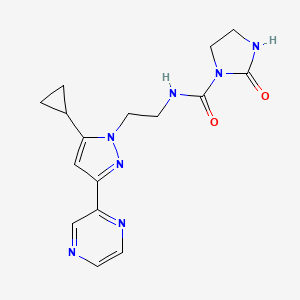
![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)
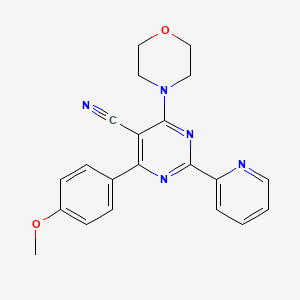
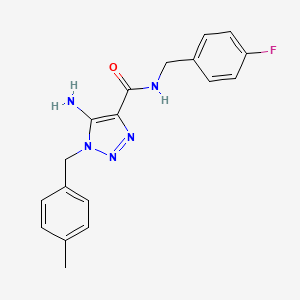

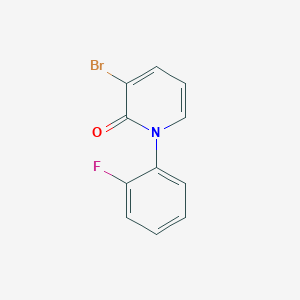
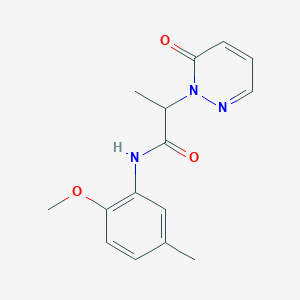

![3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2893670.png)
![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)
![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)
